1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol
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Overview
Description
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol is a chemical compound belonging to the beta-carboline alkaloid family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature and have significant pharmacological potential. This compound is characterized by its tricyclic structure, which includes a pyridine-fused indole framework.
Preparation Methods
The synthesis of 1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form beta-carbolines. The reaction conditions typically include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as tetrahydro-beta-carbolines.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides. These reactions typically require catalysts or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydro-beta-carbolines.
Scientific Research Applications
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol has diverse scientific research applications:
Chemistry: It serves as a precursor for synthesizing other beta-carboline derivatives, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in research to explore its potential as a therapeutic agent.
Medicine: Due to its pharmacological properties, this compound is investigated for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the brain, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, influencing mood, cognition, and behavior. Additionally, the compound may inhibit enzymes involved in oxidative stress, providing neuroprotective effects.
Comparison with Similar Compounds
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol can be compared with other beta-carboline derivatives, such as harmine, harmaline, and tetrahydro-beta-carboline. While these compounds share a similar core structure, they differ in their substituents and biological activities. For example:
Harmine: Known for its psychoactive properties and use in traditional medicine.
Harmaline: Exhibits strong monoamine oxidase inhibitory activity, making it a potential antidepressant.
Tetrahydro-beta-carboline: Has reduced psychoactive effects compared to other beta-carbolines and is studied for its neuroprotective properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
93396-98-6 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-1-ol |
InChI |
InChI=1S/C12H12N2O/c1-12(15)11-9(6-7-13-12)8-4-2-3-5-10(8)14-11/h2-7,13-15H,1H3 |
InChI Key |
KIOXYITZGWUGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CN1)C3=CC=CC=C3N2)O |
Origin of Product |
United States |
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